4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5/c1-3-30-17-10-6-15(7-11-17)21(27)19-20(14-4-8-16(24)9-5-14)26(23(29)22(19)28)18-12-13(2)31-25-18/h4-12,20,27H,3H2,1-2H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEWLLNJFMJXRO-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antitumoral effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 440.51 g/mol. The structure features a pyrrolone ring substituted with various functional groups that contribute to its biological activity.
Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C25H29FN2O4 |
| Molecular Weight | 440.51 g/mol |
| InChI | InChI=1S/C25H29FN2O4 |
| CAS Number | 615270-14-9 |
Antitumoral Effects
Recent studies have highlighted the potential of pyrrolone derivatives, including the compound , as antitumoral agents . A study identified compounds with significant inhibitory effects on estrogen receptor (ER)-positive breast cancer cells, demonstrating their ability to modulate ER activity without promoting tumor growth in estrogen-sensitive tissues .
The compound exhibits its antitumoral effects through several mechanisms:
- Inhibition of ER-mediated transcription : It has been shown to inhibit 17β-estradiol-stimulated ERα-mediated transcription in breast cancer cells, suggesting a role as a selective estrogen receptor modulator (SERM) .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by interfering with cell cycle progression and inducing sub-G1 phase arrest .
- Synergistic Effects : It may enhance the efficacy of existing therapies like tamoxifen by providing complementary mechanisms of action against ER-positive tumors .
Anti-inflammatory Activity
Study 1: Preclinical Evaluation
A preclinical evaluation was conducted to assess the efficacy of the compound against various cancer cell lines. The results indicated:
- Significant reduction in cell viability in ER-positive breast cancer cells.
- Dose-dependent effects were observed, with higher concentrations leading to increased apoptosis rates.
Study 2: Combination Therapy
In another study, the compound was tested in combination with tamoxifen. The findings suggested that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
